molecular formula C11H15NO2S B7592325 N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide

Cat. No. B7592325
M. Wt: 225.31 g/mol
InChI Key: PSTNBMPCTXRYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide, also known as DTTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiophene derivative that has been synthesized using various methods, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various physiological processes. For example, N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant effects. In vitro studies have shown that N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide has been found to exhibit antioxidant effects by scavenging free radicals and protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide in lab experiments is its ability to exhibit a range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one limitation of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide, including investigating its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide and its potential side effects. Finally, the synthesis of new derivatives of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide may lead to the development of compounds with improved biological activities and reduced toxicity.

Synthesis Methods

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylthiophene with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-acetylthiophene with 2,2-dimethylpropanal in the presence of a base, or the reaction of 2-acetylthiophene with 2,2-dimethylpropanenitrile in the presence of a base.

Scientific Research Applications

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.

properties

IUPAC Name

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7(13)12-10-8(5-6-15-10)9(14)11(2,3)4/h5-6H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTNBMPCTXRYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide

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